3-(1,3-Dioxolan-2-yl)isoquinoline
Description
3-(1,3-Dioxolan-2-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 3-position with a 1,3-dioxolane moiety. Isoquinoline derivatives are prominent in medicinal chemistry due to their bioactivity, including anticancer, antimicrobial, and insecticidal properties . The dioxolane group enhances solubility and can act as a protecting group or pharmacophore modifier. This compound is synthesized via alkylation reactions, as demonstrated by the reaction of isoquinoline precursors with 2-(bromoethyl)-1,3-dioxolane under basic conditions .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)isoquinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-4-10-8-13-11(7-9(10)3-1)12-14-5-6-15-12/h1-4,7-8,12H,5-6H2 |
InChI Key |
AWWRYFSYFUWVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency: Alkylation methods using NaH/DMF yield this compound derivatives with high efficiency (e.g., 80% yield for lactam 22 in ).
- Crystallographic Insights: The dihedral angle in quinoline derivatives (85.21°) suggests steric hindrance that may limit conformational flexibility compared to isoquinoline analogs .
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